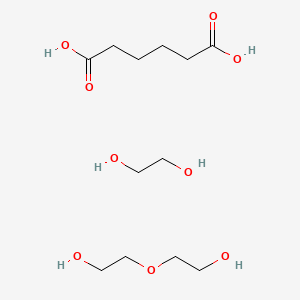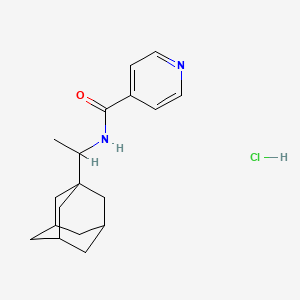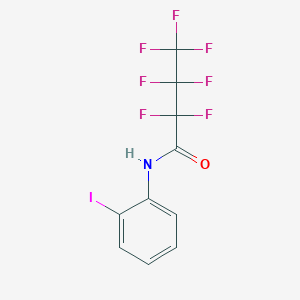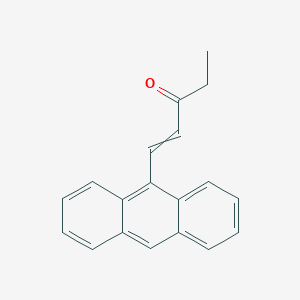
2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the benzyl group.
Hydrolysis: The Boc protecting group can be removed through acidic hydrolysis using hydrochloric acid or trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride, various alkyl halides
Hydrolysis: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Hydrolysis: Deprotected piperazine derivatives
Applications De Recherche Scientifique
2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including neurotransmitter receptors and ion channels.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, such as antipsychotics and antihistamines.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The exact mechanism of action of 2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is not fully understood. as a piperazine derivative, it is believed to interact with specific molecular targets, such as neurotransmitter receptors and ion channels. These interactions can lead to changes in the activity of these targets, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- 2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- Indole-3-acetic acid
Uniqueness
2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which includes a benzyl group and a Boc protecting group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals with specific biological activities.
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-16(21)22)12-15(20)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22) |
Clé InChI |
QKHLXYXDVJTCFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)

![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
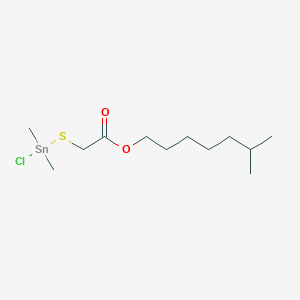
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
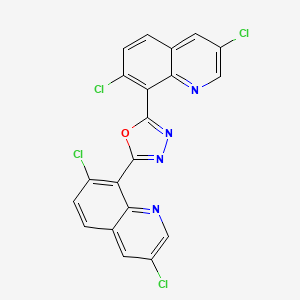
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
